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Introduction

Envonalkib is a potent and selective tyrosine kinase inhibitor (TKI) targeting Anaplastic
Lymphoma Kinase (ALK), ROS1, and c-Met.[1] It has demonstrated significant clinical efficacy
in the treatment of ALK-positive non-small cell lung cancer (NSCLC), showing a superior
progression-free survival compared to crizotinib.[2][3][4] As with other targeted therapies, the
development of drug resistance is a significant clinical challenge that can limit the long-term
efficacy of Envonalkib. Understanding the genetic basis of resistance is crucial for the
development of next-generation inhibitors and rational combination therapies. CRISPR-Cas9
based genetic screens are powerful tools for systematically identifying genes whose loss-of-
function confers resistance to a particular drug.[5][6][7] This document provides detailed
application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen
to identify genes whose loss promotes resistance to Envonalkib in ALK-positive cancer cells.

Principle of the Screen

The core principle of this CRISPR-Cas9 screen is to generate a diverse population of cancer
cells, each with a single gene knockout, and then apply selective pressure with Envonalkib.
Cells that acquire resistance to Envonalkib due to the knockout of a specific gene will survive
and proliferate, while sensitive cells will be eliminated. By sequencing the single-guide RNA
(sgRNA) cassettes from the surviving cell population and comparing their abundance to the
initial population, we can identify genes whose inactivation leads to drug resistance.[8][9]
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Signaling Pathways Overview

Envonalkib primarily targets the ALK fusion protein, which drives oncogenic signaling through
downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways,
promoting cell proliferation and survival.[2] Resistance to ALK inhibitors can arise from on-
target mechanisms, such as secondary mutations in the ALK kinase domain, or off-target
mechanisms, including the activation of bypass signaling pathways that circumvent the need

for ALK signaling.[2]
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Figure 1: Simplified signaling pathways targeted by Envonalkib.

Experimental Workflow
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The overall workflow for the pooled CRISPR-Cas9 knockout screen involves several key steps

as outlined below.
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Figure 2: Experimental workflow for the CRISPR-Cas9 screen.

Data Presentation
Table 1: Efficacy of Envonalkib in ALK-positive NSCLC

(Phase lll Trial Data)

Hazard Ratio

Endpoint Envonalkib Crizotinib p-value
(95% CI)

Median

Progression-Free  24.87 months 11.60 months 0.47 (0.34-0.64) < 0.0001

Survival (PFS)

Objective
Response Rate 81.68% 70.68% - 0.056
(ORR)

CNS Objective
Response Rate 78.95% 23.81% - -
(CNS-ORR)

Median Duration
25.79 months 11.14 months - 0.0003
of Response

Data from a randomized, multicenter, open-label, phase lll trial in treatment-naive ALK-positive
NSCLC patients.[10][4]

Table 2: Adverse Events of Envonalkib (Phase lll Trial
Data)
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Adverse Event Envonalkib Crizotinib
Grade =3 Treatment-Related

55.73% 42.86%
Adverse Events
Serious Adverse Events 37.40% 28.57%
TRAES leading to dose

) 33.59% 20.30%

reduction
TRAES leading to permanent

6.11% 3.76%

discontinuation

Data from a randomized, multicenter, open-label, phase 1l trial.[10]

Experimental Protocols
Protocol 1: Cell Line Preparation and Lentivirus

Production

1. Cell Line Selection and Culture:

e Use an ALK-positive NSCLC cell line that is sensitive to Envonalkib (e.g., H3122, STE-1).

e Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-

streptomycin at 37°C in a 5% CO2 incubator.

o Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast

vector, followed by blasticidin selection. Validate Cas9 activity using a GFP-knockout assay.

2. Lentivirus Packaging:

o Plate HEK293T cells at 70-80% confluency in 15 cm dishes.

o Co-transfect HEK293T cells with the genome-wide sgRNA library plasmid, and lentiviral

packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

e Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
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e Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 pm filter.
» Concentrate the virus and store at -80°C.

o Titer the virus on the target Cas9-expressing cancer cell line to determine the optimal
multiplicity of infection (MOI).

Protocol 2: CRISPR-Cas9 Library Screening with
Envonalkib

1. Lentiviral Transduction of sgRNA Library:
o Plate the Cas9-expressing ALK-positive cancer cells.

o Transduce the cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that
most cells receive a single sgRNA. Maintain a cell population that represents the library
complexity at a minimum of 500x coverage.

» After 24 hours, replace the virus-containing medium with fresh medium.
2. Puromycin Selection:

e 48 hours post-transduction, begin selection with puromycin. The concentration should be
predetermined from a kill curve.

o Continue selection for 2-3 days until non-transduced control cells are completely killed.
3. Envonalkib Treatment:
» After puromycin selection, collect a baseline sample of cells (Day 0).

¢ Split the remaining cells into two arms: a control group treated with DMSO and an
experimental group treated with Envonalkib.

¢ The concentration of Envonalkib should be determined beforehand to be the IC80-1C90 for
the specific cell line after 10-14 days of treatment.
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Culture the cells for 14-21 days, passaging as needed and maintaining library
representation.

Protocol 3: Sample Preparation and Data Analysis

1.

Genomic DNA Extraction:

At the end of the screen, harvest at least 2 x 1077 cells from the DMSO and Envonalkib-
treated populations.

Extract genomic DNA using a commercial kit, ensuring high quality and yield.

. SgRNA Library Amplification and Sequencing:

Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol to add
sequencing adapters and barcodes.

Purify the PCR products and quantify them.

Perform next-generation sequencing (NGS) on a high-throughput platform (e.g., lllumina
NovaSeq).

. Data Analysis:

Align sequencing reads to the sgRNA library reference to determine the read counts for each
SgRNA.

Normalize the read counts.

Identify enriched sgRNAs in the Envonalkib-treated population compared to the DMSO
control using statistical methods such as MAGeCK or DESeq2.

Perform gene-level analysis to identify candidate resistance genes.

Validate top candidate genes through individual sgRNA knockout experiments.

Conclusion
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This document provides a framework for utilizing CRISPR-Cas9 screening to elucidate the
genetic mechanisms of resistance to Envonalkib. The identification of genes whose loss
confers resistance will provide valuable insights into the biology of ALK-positive cancers and
may reveal novel therapeutic targets for combination strategies to overcome or prevent the
emergence of resistance, ultimately extending the clinical benefit of Envonalkib.[2][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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